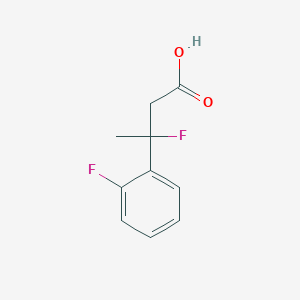

3-Fluoro-3-(2-fluorophenyl)butanoic acid

Description

3-Fluoro-3-(2-fluorophenyl)butanoic acid is a fluorinated carboxylic acid characterized by a butanoic acid backbone substituted with fluorine at the third carbon and a 2-fluorophenyl group at the same position. This dual fluorination imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its structure combines lipophilicity from the aromatic ring with the polarity of the carboxylic acid group, influencing solubility and reactivity .

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

3-fluoro-3-(2-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10F2O2/c1-10(12,6-9(13)14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,13,14) |

InChI Key |

HGCIAXJHBINONO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=CC=C1F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of a precursor compound, such as 3-(2-fluorophenyl)butanoic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Halogen substitution reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-3-(2-fluorophenyl)butanone, while reduction could produce 3-fluoro-3-(2-fluorophenyl)butanol .

Scientific Research Applications

3-Fluoro-3-(2-fluorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-3-(2-fluorophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. Fluorine’s electronegativity can also influence the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound :

- Structure: Butanoic acid with -F and 2-fluorophenyl at C3.

- Molecular Formula : C₁₀H₉F₂O₂.

Analog 1 : 3-Fluoro-3-(2-fluorophenyl)-2,2-dimethylpropanoic Acid (CAS 1784862-06-1)

- Structure: Propanoic acid with -F, 2-fluorophenyl at C3, and two methyl groups at C2.

- Key Difference : Shorter carbon chain (C3 vs. C4) and increased steric hindrance from dimethyl groups.

- Impact : Reduced conformational flexibility and altered solubility in polar solvents .

Analog 2 : 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid (CAS 1181635-62-0)

- Structure: Butanoic acid with -CH₃ and 4-fluoro-3-methylphenyl at C3.

- Key Difference : Methyl substituent on the phenyl ring and branched alkyl chain.

Analog 3 : (S)-3-Amino-4-(2-fluorophenyl)butanoic Acid Hydrochloride (CAS 246876-92-6)

- Structure: Butanoic acid with -NH₂ at C3 and 2-fluorophenyl at C4.

- Key Difference: Amino group replaces fluorine at C3.

- Impact : Increased polarity and hydrogen-bonding capacity, influencing pharmacokinetics (e.g., absorption, metabolism) .

Analog 4 : 3-(2-Fluorophenyl)-3-phenylpropanoic Acid (CAS 1142210-78-3)

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.